BTK Covalent Irreversible Binding Mechanism vs. Reversible Triazoloquinazoline Adenosine Antagonists
Vendor product documentation reports that CAS 866870-56-6 binds covalently and irreversibly to Cys481 in the BTK active site, a mechanism analogous to the clinically approved BTK inhibitor ibrutinib . This covalent mechanism is absent in well-characterized triazoloquinazoline adenosine receptor antagonists such as CGS 15943, which bind reversibly to the orthosteric adenosine binding pocket (Ki = 3.5, 4.2, 16, and 51 nM at human A1, A2A, A2B, and A3 receptors, respectively) and show no significant BTK engagement [1]. The presence of the N-pentyl-5-amino substituent in CAS 866870-56-6, replacing the 5-amino group found in CGS 15943, is consistent with the structural requirements for occupancy of the BTK solvent-accessible pocket adjacent to Cys481. The covalent mechanism confers prolonged target residence time that is independent of free drug concentration, a property not achievable with reversible triazoloquinazoline analogs.
| Evidence Dimension | BTK inhibition mechanism and target engagement mode |
|---|---|
| Target Compound Data | Covalent irreversible binding to BTK Cys481 (mechanism claimed in vendor documentation; quantitative IC50 / kinact/Ki values not available from primary literature) |
| Comparator Or Baseline | CGS 15943: reversible adenosine antagonist with no reported BTK activity (Ki_hA1 = 3.5 nM, Ki_hA2A = 4.2 nM, Ki_hA2B = 16 nM, Ki_hA3 = 51 nM in CHO cell membranes); Ibrutinib: covalent BTK inhibitor (IC50 = 0.5 nM in biochemical assay; clinical validation in B-cell malignancies) |
| Quantified Difference | Qualitative mechanistic differentiation (covalent vs. reversible); quantitative BTK IC50 data not available from peer-reviewed publications for CAS 866870-56-6 |
| Conditions | BTK binding mode inferred from structural class and vendor claims; CGS 15943 data from radioligand binding in CHO cells expressing recombinant human adenosine receptors; ibrutinib data from biochemical BTK enzyme assay |
Why This Matters
Covalent irreversible BTK inhibitors offer sustained pharmacodynamic effects even after drug clearance, a critical advantage for in vivo target validation studies; procurement of CAS 866870-56-6 as a BTK tool compound is only justified if this covalent mechanism is experimentally confirmed — the absence of published kinase selectivity profiling (e.g., against EGFR, ITK, TEC family kinases) represents a significant data gap.
- [1] Kim, Y.-C. et al. (1996) 'Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype.' J. Med. Chem., 39(21), 4142-4148. View Source
